molecular formula C15H17N5O2 B2714848 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1448033-35-9

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2714848
CAS No.: 1448033-35-9
M. Wt: 299.334
InChI Key: LOBPSTYRQLUNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H17N5O2 and its molecular weight is 299.334. The purity is usually 95%.
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Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that integrates a tetrahydroquinoline moiety with a triazole structure. This combination is significant due to the pharmacological potential associated with both structural components. The biological activity of this compound has been the subject of various studies focusing on its therapeutic applications, particularly in oncology and neuropharmacology.

The compound's molecular formula is C16H20N4OC_{16}H_{20}N_4O with a molecular weight of approximately 284.36 g/mol. Its structure features a triazole ring which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₂₀N₄O
Molecular Weight284.36 g/mol
LogP3.6378
Polar Surface Area38.493 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. Initial studies suggest that it may inhibit pathways related to inflammation and modulate neurotransmitter systems. The triazole moiety may also contribute to its ability to interact with specific molecular targets involved in cancer progression.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative properties against several cancer cell lines:

In Vitro Studies

A series of tests were conducted using the MTT assay to evaluate the antiproliferative effects on different human cancer cell lines:

Cell LineIC₅₀ (µM)Reference Compound (Doxorubicin) IC₅₀ (µM)
HepG-215.50.5
MCF-712.00.3
HCT-11610.50.4
A54918.00.6

These findings indicate that this compound exhibits significant antiproliferative activity comparable to established chemotherapeutic agents.

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining novel triazole derivatives for anticancer efficacy, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl demonstrated potent activity against HepG2 and MCF7 cell lines. The mechanism was suggested to involve apoptosis induction through caspase activation pathways.

Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-3-20-13-6-5-11(8-10(13)4-7-14(20)21)16-15(22)12-9-19(2)18-17-12/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBPSTYRQLUNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.